Cas no 851264-58-9 (10-(2-Furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido3,2-b1,4benzodiazepin-9-one)

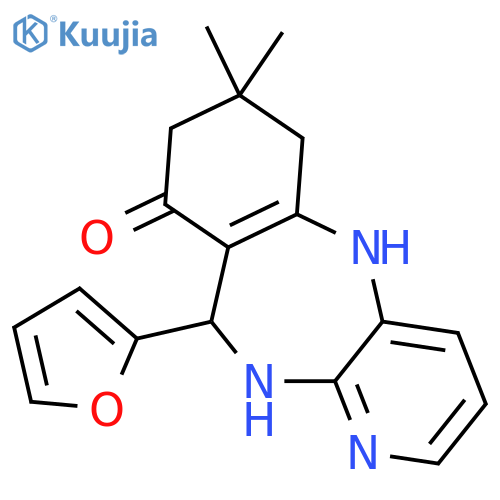

851264-58-9 structure

商品名:10-(2-Furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido3,2-b1,4benzodiazepin-9-one

CAS番号:851264-58-9

MF:C18H19N3O2

メガワット:309.362364053726

MDL:MFCD08547707

CID:3150185

PubChem ID:12989975

10-(2-Furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido3,2-b1,4benzodiazepin-9-one 化学的及び物理的性質

名前と識別子

-

- <br>10-(2-Furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benz odiazepin-9-one

- 10-(2-furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one

- 851264-58-9

- AKOS016250992

- 6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one

- 10-(furan-2-yl)-7,7-dimethyl-7,8,10,11-tetrahydro-6H-pyrido[3,2-b][1,4]benzodiazepin-9-ol

- AKOS005583850

- 10-(Furan-2-yl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-benzo[e]pyrido[2,3-b][1,4]diazepin-9-one

- STK653140

- STK262402

- ALBB-013058

- MFCD08547707

- AKOS002332114

- H30224

- 9H-pyrido[3,2-b][1,4]benzodiazepin-9-one, 10-(2-furanyl)-5,6,7,8,10,11-hexahydro-7,7-dimethyl-

- 10-(Furan-2-yl)-7,7-dimethyl-7,8,10,11-tetrahydro-5H-benzo[e]pyrido[2,3-b][1,4]diazepin-9(6H)-one

- CS-0315546

- 10-(furan-2-yl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one

- 10-(FURAN-2-YL)-14,14-DIMETHYL-2,7,9-TRIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6-TETRAEN-12-ONE

- LS-04074

- 10-(2-Furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido3,2-b1,4benzodiazepin-9-one

-

- MDL: MFCD08547707

- インチ: InChI=1S/C18H19N3O2/c1-18(2)9-12-15(13(22)10-18)16(14-6-4-8-23-14)21-17-11(20-12)5-3-7-19-17/h3-8,16,20H,9-10H2,1-2H3,(H,19,21)

- InChIKey: IEJPXEUAPVBZRP-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 309.147726857Da

- どういたいしつりょう: 309.147726857Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 1

- 複雑さ: 528

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 67.2Ų

10-(2-Furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido3,2-b1,4benzodiazepin-9-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F054580-250mg |

10-(2-Furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one |

851264-58-9 | 250mg |

$ 380.00 | 2022-06-05 | ||

| TRC | F054580-500mg |

10-(2-Furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one |

851264-58-9 | 500mg |

$ 600.00 | 2022-06-05 | ||

| Matrix Scientific | 063176-500mg |

10-(2-Furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one |

851264-58-9 | 500mg |

$252.00 | 2023-09-08 | ||

| A2B Chem LLC | AI98384-500mg |

10-(2-Furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9h-pyrido[3,2-b][1,4]benzodiazepin-9-one |

851264-58-9 | >95% | 500mg |

$523.00 | 2024-04-19 | |

| abcr | AB408264-500 mg |

10-(2-Furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one |

851264-58-9 | 500mg |

€339.20 | 2023-06-17 | ||

| Chemenu | CM526313-1g |

10-(Furan-2-yl)-7,7-dimethyl-7,8,10,11-tetrahydro-5H-benzo[e]pyrido[2,3-b][1,4]diazepin-9(6H)-one |

851264-58-9 | 97% | 1g |

$320 | 2023-02-01 | |

| TRC | F054580-100mg |

10-(2-Furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one |

851264-58-9 | 100mg |

$ 185.00 | 2022-06-05 | ||

| abcr | AB408264-500mg |

10-(2-Furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one; . |

851264-58-9 | 500mg |

€333.00 | 2025-02-21 | ||

| Ambeed | A321113-250mg |

10-(Furan-2-yl)-7,7-dimethyl-7,8,10,11-tetrahydro-5H-benzo[e]pyrido[2,3-b][1,4]diazepin-9(6H)-one |

851264-58-9 | 97% | 250mg |

$260.0 | 2024-04-17 |

10-(2-Furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido3,2-b1,4benzodiazepin-9-one 関連文献

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

851264-58-9 (10-(2-Furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido3,2-b1,4benzodiazepin-9-one) 関連製品

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:851264-58-9)10-(2-Furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido3,2-b1,4benzodiazepin-9-one

清らかである:99%

はかる:250mg

価格 ($):234.0